molecular formula C9H9ClN2O B1373607 1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol CAS No. 1334148-12-7

1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol

Cat. No.: B1373607
CAS No.: 1334148-12-7
M. Wt: 196.63 g/mol
InChI Key: MFKWBQKSSHBRSN-UHFFFAOYSA-N
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Description

1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a chloro group at the 2-position and a hydroxyl group at the ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroimidazo[1,2-a]pyridine with ethylene oxide under basic conditions to yield the desired product. Another approach includes the use of 2-chloroimidazo[1,2-a]pyridine and ethylene glycol in the presence of a catalyst to facilitate the reaction .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Properties

IUPAC Name

1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKWBQKSSHBRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=C2N1C=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216152
Record name Imidazo[1,2-a]pyridine-3-methanol, 2-chloro-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-12-7
Record name Imidazo[1,2-a]pyridine-3-methanol, 2-chloro-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334148-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-3-methanol, 2-chloro-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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